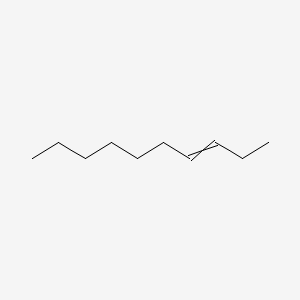
3-Decene
Cat. No. B8702907
M. Wt: 140.27 g/mol
InChI Key: GVRWIAHBVAYKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06939997B2
Procedure details


The invention therefore consists in a process for preparing 3(4),8(9)dihydroxymethyltricyclo[5.2.1.02,6]decane by hydroformylating dicyclopentadiene with subsequent hydrogenation. The process comprises reacting dicyclopentadiene, in a first hydroformylation stage in a heterogeneous reaction system using an aqueous solution of transition metal compounds, containing water-soluble organic phosphorus (III) compounds in complex-bound form, of group VIII of the Periodic Table of the Elements at temperatures of from 70 to 150° C. and pressures of from 0.5 to 10 MPa, with synthesis gas to give 8(9)-formyltricyclo[5.2.1.026]dec-3-ene, then separating the organic phase from the aqueous phase and subsequently converting the thus obtained 8(9)formyltricyclo[5.2.1.02,6]dec-3-ene, in a second hydroformylation stage in homogeneous organic phase in the presence of transition metal compounds of group VIII of the Periodic Table of the Elements at temperatures of from 70 to 140° C. and pressures of from 5 to 35 MPa by reacting with synthesis gas, to 3(4),8(9)-bisformyltricyclo[5.2.1.02,6]decane and subsequently hydrogenating the thus obtained 3(4),8(9)-bisformyltricyclo[5.2.1.02,6]decane to give 3(4),8(9)-dihydroxymethyltricyclo[5.2.1.02,6]decane.
[Compound]
Name
3(4),8(9)dihydroxymethyltricyclo[5.2.1.02,6]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
transition metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=[CH:2]1)[CH2:7]3>O>[CH3:3][CH2:2][CH:1]=[CH:5][CH2:4][CH2:8][CH2:7][CH2:6][CH2:10][CH3:9]
|
Inputs


Step One
[Compound]
|
Name
|
3(4),8(9)dihydroxymethyltricyclo[5.2.1.02,6]decane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Step Three
[Compound]
|
Name
|
transition metal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
VIII
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC=CCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
